molecular formula C13H12N2O2S B2795158 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime CAS No. 338414-39-4

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime

Cat. No.: B2795158
CAS No.: 338414-39-4
M. Wt: 260.31
InChI Key: VBXJGHDNRIWDQT-OVCLIPMQSA-N
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Description

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime is a chemical compound that belongs to the class of oximes It is characterized by the presence of a thiazole ring, a phenyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime typically involves the reaction of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal with methoxyamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours to ensure complete conversion to the oxime.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The thiazole ring and phenyl group can also interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-bromobenzyl)oxime
  • 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chlorobenzyl)oxime

Uniqueness

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxime group allows for versatile chemical transformations, while the thiazole ring and phenyl group contribute to its potential biological activity.

Properties

IUPAC Name

(3E)-3-methoxyimino-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-17-15-8-7-11(16)12-9-14-13(18-12)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXJGHDNRIWDQT-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC(=O)C1=CN=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CC(=O)C1=CN=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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